molecular formula C14H20N2O2 B8138782 Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane

Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane

Cat. No.: B8138782
M. Wt: 248.32 g/mol
InChI Key: IROSTHSIRJZWMN-GXTWGEPZSA-N
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Description

Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane is a compound of interest in the field of medicinal chemistry. It is known for its unique spirocyclic structure, which contributes to its biological activity. This compound has been studied for its potential as a prolyl hydroxylase domain (PHD) inhibitor, which is significant in the treatment of diseases related to hypoxia, such as anemia and ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the pyridin-2-yloxy group. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups on the pyridine ring .

Scientific Research Applications

Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in modulating hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels.

    Medicine: Investigated as a potential therapeutic agent for treating anemia and ischemia-related conditions.

Mechanism of Action

The mechanism of action of Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane involves its inhibition of prolyl hydroxylase domains (PHDs). By inhibiting PHDs, the compound stabilizes hypoxia-inducible factors (HIFs), which can lead to increased erythropoiesis and improved oxygen delivery to tissues. This mechanism is particularly relevant in the treatment of anemia and other hypoxia-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its spirocyclic core, which imparts unique steric and electronic properties that can enhance its binding affinity and selectivity for PHDs. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

(4S,5S)-4-(pyridin-2-yloxymethyl)-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-7-16-13(5-1)17-10-12-4-3-6-14(12)11-15-8-9-18-14/h1-2,5,7,12,15H,3-4,6,8-11H2/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSTHSIRJZWMN-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CNCCO2)COC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@]2(C1)CNCCO2)COC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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